2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is an organic compound with the molecular formula C12H18BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis due to its stability and reactivity. This compound is particularly valuable in the field of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the reaction of pyrazolo[1,5-a]pyridine with a boronic ester reagent. One common method includes the use of pinacol boronate esters in the presence of a palladium catalyst under inert atmosphere conditions . The reaction is usually carried out at room temperature and requires careful control of moisture and oxygen to prevent degradation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the formation of reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine offers unique reactivity due to the presence of the pyrazolo[1,5-a]pyridine core. This structure provides additional sites for functionalization and enhances the compound’s versatility in synthetic applications .
Properties
Molecular Formula |
C14H19BN2O3 |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11-8-12(18-5)16-17(11)9-10/h6-9H,1-5H3 |
InChI Key |
ZQTMNQITBRQIRS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC(=N3)OC)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.